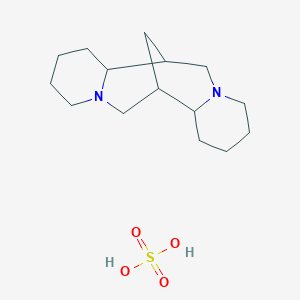
Sparteinsulfat
Übersicht
Beschreibung
Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It has been used historically for its pharmacological properties, including its role as an antiarrhythmic agent and its potential anticonvulsant effects. Sparteine sulfate is known for its ability to modulate electrical activity in the heart and has been studied for various medical and scientific applications .
Wissenschaftliche Forschungsanwendungen
Sparteine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in reactions involving organolithium reagents.
Biology: Sparteine sulfate has been studied for its ability to induce regulatory T cells, which play a role in immune tolerance.
Medicine: It has potential anticonvulsant properties and has been investigated for its effects on seizures and epilepsy.
Wirkmechanismus
Target of Action
Sparteine sulfate primarily targets the sodium channel alpha subunit (SCNA) . SCNA is a crucial component of voltage-gated sodium channels, which play a vital role in the initiation and propagation of action potentials in neurons and muscle cells.
Mode of Action
Sparteine sulfate acts as a sodium channel blocker . By binding to the SCNA, it inhibits the flow of sodium ions through the channel, thereby disrupting the propagation of action potentials. This leads to a decrease in neuronal excitability .
Biochemical Pathways
Sparteine is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine, specifically L-lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton .
Pharmacokinetics
After oral administration, approximately 69.4% of sparteine is absorbed, and peak plasma levels are reached after 46.5 minutes . When given intravenously, the plasma levels decline with a half-life of 117 minutes . About 34.2% of the administered dose is excreted in the urine in the next 24 hours as unchanged sparteine . Approximately 50% of sparteine is bound to plasma proteins .
Result of Action
The anticonvulsant effect of sparteine sulfate includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) . Sparteine decreases amplitude and frequency or blocks the epileptiform activity induced by PTZ, pilocarpine, and kainic acid .
Action Environment
The in vivo activity of CYP2D6, which metabolizes sparteine, is primarily influenced by genetic determinants rather than environmental factors . Factors such as smoking, use of oral contraceptive steroids, caffeine consumption, or gender have no influence on sparteine metabolism .
Biochemische Analyse
Biochemical Properties
Sparteine sulfate interacts with various enzymes and proteins. It is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase .
Cellular Effects
Sparteine sulfate has numerous pharmacological properties in the central nervous system. It reduces locomotor activity, has light analgesic effects, and does not affect short-term memory or spatial learning . It does not induce changes in behavior or electroencephalographic (EEG) activity .
Molecular Mechanism
Sparteine sulfate exerts its effects at the molecular level through various mechanisms. It is a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .
Temporal Effects in Laboratory Settings
The anticonvulsant effect of Sparteine sulfate is characterized by a decrease in the severity of convulsive behavior, 100% survival, an inhibitory effect on epileptiform activity 75 min after pentylenetetrazole administration .
Dosage Effects in Animal Models
In animal models, Sparteine sulfate exhibits a better anticonvulsant effect at a dose of 30 mg/kg (i.p.) than at other doses used .
Metabolic Pathways
Sparteine sulfate is involved in the metabolic pathways that involve the decarboxylation of lysine to form cadaverine . The metabolism of Sparteine sulfate can be increased when combined with certain substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized through a series of chemical reactions starting from the natural extraction of sparteine from Lupinus plants. The process involves the following steps:
Extraction: Sparteine is extracted from the leaves and stems of Lupinus montanus using solvents like cyclopentyl methyl ether.
Purification: The extracted sparteine is purified using techniques such as gas chromatography-mass spectrometry (GC-MS).
Sulfation: The purified sparteine is then reacted with sulfuric acid to form sparteine sulfate.
Industrial Production Methods: Industrial production of sparteine sulfate involves large-scale extraction and purification processes. Sustainable methods have been developed to ensure minimal environmental impact, such as collecting only a small percentage of the plant population and using technical-grade reagents .
Analyse Chemischer Reaktionen
Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including:
Oxidation: Sparteine can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: Sparteine sulfate can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various sparteine derivatives that have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Cytisine: Another quinolizidine alkaloid with similar pharmacological properties.
Lupanine: A related compound found in Lupinus species.
Anagyrine: Another alkaloid with similar structural features.
Uniqueness: Sparteine sulfate is unique due to its dual role as an antiarrhythmic agent and its potential anticonvulsant effects. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHFCFHANDXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952348 | |
| Record name | Sulfato--sparteinato (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-39-8 | |
| Record name | Tocosimplex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tocosimplex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tocosimplex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfato--sparteinato (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sparteine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


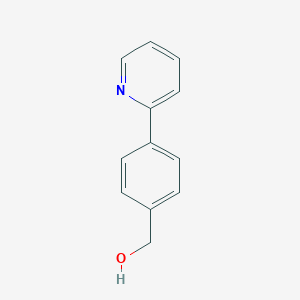
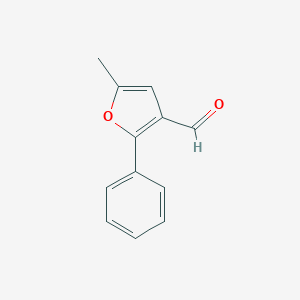
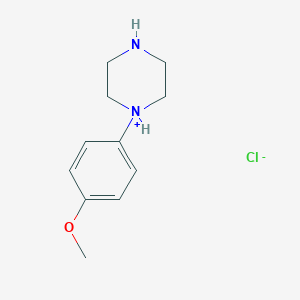
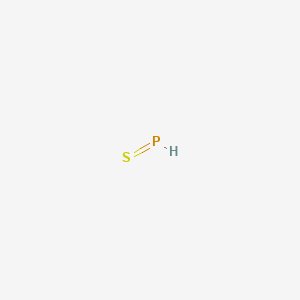
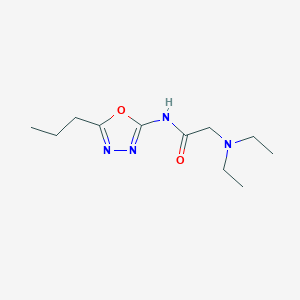
![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)
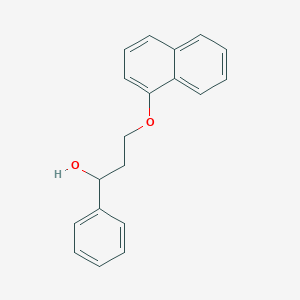
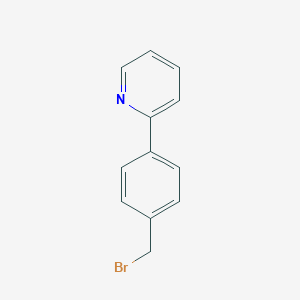

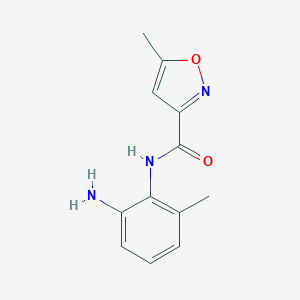
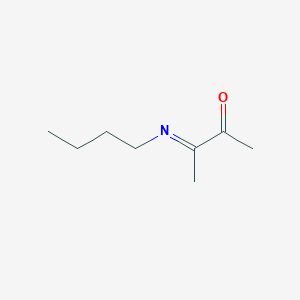
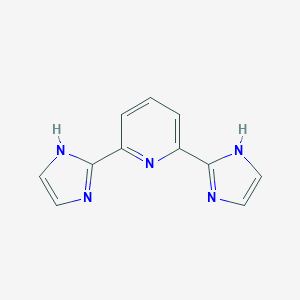
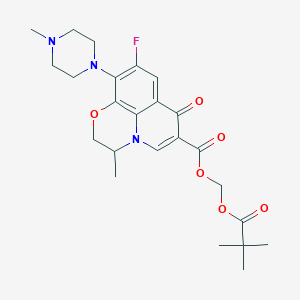
![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)
